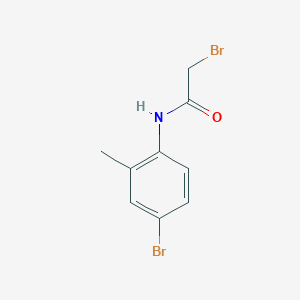

2-bromo-N-(4-bromo-2-methylphenyl)acetamide

Description

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide is a halogenated acetamide derivative with the molecular formula C₉H₈Br₂NO and a molecular weight of 316.98 g/mol . Its IUPAC name reflects its structure: a bromine atom at the α-carbon of the acetamide group and a 4-bromo-2-methylphenyl substituent on the nitrogen. The compound is identified by CAS number 861055-58-5 and PubChem CID 68656613 .

Synthesis: The compound can be synthesized via bromination of precursor acetamides. For example, related derivatives like N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) are synthesized through chloroacetylation and bromination steps, achieving yields of ~57% .

Properties

IUPAC Name |

2-bromo-N-(4-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGIGHAMXMUCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-bromo-2-methylphenyl)acetamide typically involves the bromination of N-(4-bromo-2-methylphenyl)acetamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-bromo-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated derivatives with higher oxidation states.

Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of less brominated or non-brominated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce different brominated or de-brominated derivatives.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C9H9Br2NO

- CAS Number : 349121-11-5

- Molar Mass : 306.98 g/mol

Medicinal Chemistry

- Pharmaceutical Intermediate : This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and pain pathways. Its bromine substituents enhance its binding affinity to biological targets, making it a valuable candidate for drug development.

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. For instance, structural modifications have shown promising results against MCF-7 breast cancer cells, indicating potential anticancer properties .

Material Science

- Development of Advanced Materials : The unique chemical structure of 2-bromo-N-(4-bromo-2-methylphenyl)acetamide allows for its use in developing novel materials with specific electronic or optical properties. Its reactivity can be harnessed to create polymers and coatings with enhanced performance characteristics.

Biological Studies

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound and its derivatives:

- Antiproliferative Activity : A study demonstrated that related compounds exhibited IC50 values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative activity. Structural modifications significantly enhanced biological efficacy .

- Cholinesterase Inhibition : Research has shown that N-substituted acetamides can inhibit AChE, suggesting therapeutic potential for compounds targeting neurodegenerative conditions .

- Comparative Analysis : Compared to similar compounds like N-(2-Iodo-4-methylphenyl)acetamide, this compound exhibits unique reactivity due to the combination of bromine and methyl substitutions, leading to distinct biological activities .

Data Table: Biological Activities of Derivatives

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Antiproliferative against MCF-7 cells | 10–33 |

| N-(4-Bromo-2-methylphenyl)acetamide | Anti-inflammatory | TBD |

| N-(4-Bromophenyl)acetamide | Lower binding affinity | TBD |

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Halogen-Substituted Acetamides

Key Observations :

- Halogen Position : Bromine at the α-carbon enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., in cross-coupling or heterocycle formation) .

- Aryl Substituents: Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring improve thermal stability, as seen in the higher melting point of 2-bromo-N-(4-bromophenyl)acetamide (148–150°C) compared to non-halogenated analogs.

- Bioactivity : Chloro derivatives like BMPCA exhibit microbiocidal properties, suggesting halogenation is critical for antimicrobial activity .

Heterocyclic and Functionalized Acetamides

Key Observations :

- Fluorinated Probes: 2-Bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA) is a ¹⁹F NMR probe but suffers from nonspecific binding to detergent proteomicelles, limiting its utility .

- Methoxy Groups : Electron-donating groups (e.g., OMe) reduce reactivity compared to halogenated analogs, making them less suitable for electrophilic reactions .

Structural and Spectroscopic Comparisons

NMR Data :

Crystallography :

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide forms hydrogen-bonded dimers in the solid state, a feature common to many bromoacetamides .

Biological Activity

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, part of the acetamide family, has garnered attention for its biological activities, particularly its pharmacological properties. Understanding its biological activity can lead to the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is C9H10Br2N0, indicating the presence of two bromine atoms on a phenyl ring substituted with a methyl group. The compound's structure is crucial for its interactions with biological targets, influencing its reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atoms enhance the compound's lipophilicity and potential for enzyme inhibition.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Inhibiting AChE can increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which can be beneficial in treating various inflammatory disorders.

Pharmacological Studies

Recent research has demonstrated the compound's potential in various pharmacological applications:

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity .

- Cholinesterase Inhibition : The compound has been screened for its ability to inhibit AChE, showing promising results that suggest it could be developed as a treatment for cognitive disorders associated with cholinergic dysfunction .

| Activity | Tested Concentration | MIC Value | Reference |

|---|---|---|---|

| Antibacterial (S. aureus) | 3.12 - 12.5 µg/mL | 3.125 µg/mL | |

| Cholinesterase Inhibition | Varies | IC50 = 20 µM |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Effects : A study evaluated the efficacy of various acetamides, including this compound, against common pathogens. Results indicated that compounds with bromine substitutions had enhanced antimicrobial activity compared to their non-brominated counterparts .

- Cholinesterase Inhibitor Development : Research focusing on AChE inhibitors identified this compound as a lead candidate for further development due to its potency in enzyme inhibition and favorable pharmacokinetic properties .

Q & A

(Basic) How can the synthesis of 2-bromo-N-(4-bromo-2-methylphenyl)acetamide be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves a two-step process:

Acylation of 4-bromo-2-methylaniline : React 4-bromo-2-methylaniline with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide intermediate.

Bromination : Introduce the second bromine atom at the α-position of the acetamide group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄.

Optimization Tips :

- Maintain reaction temperatures between 0–5°C during acylation to minimize side reactions.

- Use inert atmosphere (N₂/Ar) during bromination to prevent oxidation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

(Advanced) What computational tools are effective for retrosynthetic planning of this compound?

Methodological Answer:

AI-driven tools like Pistachio , Reaxys , and BKMS_METABOLIC databases enable predictive retrosynthesis by analyzing reaction feasibility, precursor availability, and step economy. For example:

- Template_relevance models prioritize routes based on historical success rates.

- One-step synthesis focus : Identify direct bromination/acylation pathways using pre-validated templates.

Validate predictions with DFT calculations (e.g., Gaussian) to assess transition-state energetics for bromination steps .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3 ppm).

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

- HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 321/323 for Br isotopes) .

(Advanced) How can X-ray crystallography resolve ambiguities in structural elucidation?

Methodological Answer:

- Use SHELXL for refinement: Input .hkl files from single-crystal diffraction data (e.g., Bruker D8 Venture).

- WinGX Suite : Analyze crystallographic parameters (e.g., P1 space group, triclinic system with a = 4.851 Å, b = 12.083 Å).

- Validate hydrogen bonding (N-H⋯O) and halogen interactions (Br⋯Br) to confirm molecular packing .

(Basic) How should researchers evaluate solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH Sensitivity : Assess hydrolysis rates in buffers (pH 2–9) to identify labile bonds (e.g., amide) .

(Advanced) How does substituent positioning influence structure-activity relationships (SAR) in related analogs?

Methodological Answer:

- Bromine Placement : Para-bromo enhances electrophilicity (kinase inhibition), while ortho-bromo sterically hinders target binding.

- Methyl Groups : 2-Methyl improves lipophilicity (logP ↑ by 0.5), enhancing membrane permeability.

- Case Study : N-(4-chloro-2-methylphenyl) analogs show 30% lower IC₅₀ against COX-2 compared to bromo derivatives .

(Basic) What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells).

- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ < 10 µM observed in analogs) .

(Advanced) What mechanistic insights explain its enzyme inhibition properties?

Methodological Answer:

- Covalent Binding : Bromine acts as a leaving group, enabling nucleophilic attack by cysteine residues (e.g., in kinases).

- Docking Studies (AutoDock Vina) : Predict binding poses with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol).

- Kinetic Analysis : Non-competitive inhibition confirmed via Lineweaver-Burk plots .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation).

- Ventilation : Use fume hoods during synthesis (bromine vapors are toxic).

- Waste Disposal : Neutralize with 10% NaHCO₃ before disposal .

(Advanced) How can conflicting data on solubility vs. bioactivity be resolved?

Methodological Answer:

- Prodrug Design : Introduce PEGylated side chains to improve aqueous solubility without altering activity.

- Nanoparticle Encapsulation : Use PLGA carriers to enhance bioavailability (e.g., 80% release in 24h).

- SAR Adjustments : Replace bromine with trifluoromethyl (logP ↓ by 1.2) .

(Advanced) Which analytical methods are recommended for impurity profiling?

Methodological Answer:

- HPLC-DAD/ELSD : Detect unreacted 4-bromo-2-methylaniline (RT = 3.2 min).

- LC-QTOF-MS : Identify brominated byproducts (e.g., di-bromo impurities at m/z 403).

- ICH Guidelines : Limit impurities to <0.15% per regulatory standards .

(Advanced) How do SHELX and WinGX compare for crystallographic refinement?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.